Home > Products > Screening Compounds P17862 > 7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one
7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one - 5428-93-3

7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one

Catalog Number: EVT-431068
CAS Number: 5428-93-3
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a polyheterocyclic molecule synthesized using a multi-step process involving Ugi-Zhu reaction, aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. It was fully characterized using various spectroscopic techniques. []

Methyl 4-amino-2,3-dihydro-6-methoxy-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

  • Compound Description: This compound was synthesized through a reaction of 6-amino-2-methoxy-4(3H)-pyrimidinone with dimethyl acetylenedicarboxylate. [] It exhibits a notable structural characteristic: the molecules form planar sheets linked by N-H...O hydrogen bonds. These sheets are specifically constructed from alternating R2(2)(8) and R6(6)(42) rings.

Methyl 2-methyl-6-methylthio-1,3-dioxo-4-[(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

  • Compound Description: This compound is significant because its structure elucidates the reaction pathway of hetero-Diels–Alder reactions, specifically those involving dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives catalyzed by trifluoroacetic acid. []

Methyl 6-methoxy-2-methyl-1,3-dioxo-4-[(2,3,4-tri-O-acetyl-β-d-xylopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

  • Compound Description: This compound stands out due to its unique configuration: it possesses three acetyl groups in axial positions on the β-d-(tri-O-acetyl)xylopyranosyl ring. This characteristic distinguishes it from other related compounds with acetylated xylopyranose substituents, where the acetyl groups are typically equatorial. [, ]

2,4-Diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo[3,4-c]pyrrole-1,3-dione

  • Compound Description: The asymmetric unit of this compound consists of two distinct molecules. These molecules differ in the rotational orientation of a phenyl ring and a -CF3 substituent, highlighting the molecule's conformational flexibility. []

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

  • Compound Description: This compound is a potent and selective inhibitor of the TAF1(2) bromodomain, developed as an in vitro tool for studying TAF1 function. It exhibits antiproliferative synergy with the BET inhibitor JQ1, indicating its potential in oncology research. []

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

  • Compound Description: This class of compounds is synthesized via a cascade heterocyclization reaction of 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) with aliphatic thiols. []

Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: This class of compounds features a novel fused heterocyclic scaffold and is synthesized by reacting 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) with methyl mercaptoacetate. []

2,3-Dihydro-1H-Pyrrolo[1,2-a]Benzimidazole-5,8-Diones and its Reduced Analogues

  • Compound Description: These compounds were synthesized and investigated as potential reductive alkylating agents due to their quinone moiety. []
  • Compound Description: This compound, synthesized from Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate, belongs to a series of fused pyrimidine derivatives explored for their cytotoxic activity. []

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: Synthesized from 1,3-benzothiazole-2-thiol, hydrazine hydrate, 2-hydrazinyl-1,3-benzothiazole, and aldehydes, these compounds belong to a series of pyrimidine scaffolds investigated for their cytotoxic activity. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one

  • Compound Description: This compound demonstrated potent inhibitory activity against platelet-derived growth factor (PDGF) and showed promise as a potential anti-cancer agent. This discovery prompted further research to optimize its structure and develop more effective PDGF-beta receptor inhibitors. []

N-[4-(2-[2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic Acid Derivatives

  • Compound Description: This series of compounds represents 7-substituted derivatives of ALIMTA (LY231514, MTA), a known antifolate drug used in cancer treatment. They were synthesized to investigate the impact of 7-substitution on the biological activity of ALIMTA. []
  • Compound Description: This series of compounds represents heterocyclic analogs of toyocamycin and triciribine (TCN), nucleoside antibiotics with antiviral activity. These analogs were synthesized to explore structure-activity relationships and improve antiviral potency. []

6-Acetyl-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine

  • Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic compounds, including Schiff’s bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-one derivatives. It readily undergoes reactions with primary amines, arylaldehydes, and arylmethylidenemalononitriles to yield these diverse products. []

6-Methyl-3-thioxo-2,3-dihydro-1,2,4-triazine Derivatives

  • Compound Description: This group encompasses a diverse range of compounds derived from 4-amino-6-methyl-3-thioxo-2,3-dihydro[1,2,4]triazin-5(4H)-one. These derivatives exhibit a range of biological activities, including antimicrobial activity against Gram-positive and Gram-negative bacteria, and the fungus Candida albicans. []

1-Substituted 4-Ethoxycarbonyl-5-(ethoxycarbonylmethyl)pyrazoles

  • Compound Description: This group of pyrazole derivatives was synthesized using diethyl 1-dimethylamino-3-oxobut-1-ene-2,4-dicarboxylate (derived from diethyl acetone-1,3-dicarboxylate) and various hydrazines. []

7-Amino-2-ethoxycarbonyl-1H,2H-pyrazolo[2,3-c]pyrimidin-5-one

  • Compound Description: This pyrazolo[2,3-c]pyrimidinone derivative was synthesized through the reaction of diethyl 1-dimethylamino-3-oxobut-1-ene-2,4-dicarboxylate with aminoguanidine. []

4-Hydroxypyridin-2(1H)-ones

  • Compound Description: These compounds were synthesized through the reaction of diethyl 1-dimethylamino-3-oxobut-1-ene-2,4-dicarboxylate with various amines. []

6-Substituted 3-benzoylamino-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridine-8-carboxylates

  • Compound Description: This series of pyrano[3,2-c]pyridine derivatives was synthesized by reacting 4-hydroxypyridin-2(1H)-ones with methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate. []

Alkyl (E)-1-alkyl-4-hydroxy-5-(3-methoxy-3-oxoprop-1-enyl)-6-oxo-1,6-dihydropyridine-3-carboxylates

  • Compound Description: This class of dihydropyridine derivatives was obtained by reacting 4-hydroxypyridin-2(1H)-ones with methyl 3-dimethylamino-2-(methoxycarbonyl)propenoate. Interestingly, this reaction involved decarboxylation of one of the ester groups. []

6,7-Dihydro-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: This class of compounds was synthesized via a C-C ring cyclization reaction under mild conditions, using Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides. The synthesized compounds exist as a mixture of trans and cis isomers. []

1-(3-Pyridyl)pyridinium Salts

  • Compound Description: This group of compounds was synthesized by reacting 2-[(chloroacetyl)amino]acrylonitriles or 3-[(chloroacetyl)amino]propionitriles with pyridine. These salts can be further modified to obtain 3,4-diamino-2(1H)-pyridinones. []

3,4-Diamino-2(1H)-pyridinones

  • Compound Description: This group of compounds can be prepared from the corresponding 1-(3-pyridyl)pyridinium salts by treatment with hydrazine hydrate. They serve as versatile intermediates for synthesizing various heterocyclic compounds, including [, , ]thiadiazolo[3,4-c]pyridin-4-ones and [, , ]selenadiazolo[3,4-c]pyridin-4-ones. []

Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate

  • Compound Description: This compound is a key starting material for synthesizing various pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives. It is synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone. []

Ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate and 5-Aminofuro[2,3-c]pyridazine-6-carboxamide

  • Compound Description: These compounds are synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone and serve as valuable intermediates in synthesizing various pyrimido[4',5':4,5]furo[2,3-c]pyridazin-4(3H)-one derivatives. []

4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound is synthesized through a unique pathway involving decarboxylation and debenzylation reactions. It serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. []

11H-Benzo[b]pyrano[3,2-f]indolizines and Pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines

  • Compound Description: These compounds represent two classes of fused heterocycles synthesized through distinct regioisomeric pathways using 2-methyl-3H-indoles or 2-methyl-2,3-dihydro-1H-indoles as starting materials. []

Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory activity and ulcerogenicity. Some derivatives displayed promising anti-inflammatory effects with minimal ulcerogenic effects. []

Quinoxalin-2(1H)-one Derivatives

  • Compound Description: These compounds have shown potential as inhibitors of the hepatitis C virus (HCV). Structure-activity relationship studies revealed essential structural features for their antiviral activity, guiding the development of more potent and selective HCV inhibitors. []

(2R,3R,4S)- and (2S,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diol Derivatives

  • Compound Description: This series of pyrrolidine derivatives was synthesized and evaluated for their inhibitory activity against α-mannosidases. The study provided insights into the structure-activity relationships, revealing the importance of specific structural features for potent inhibition. []

Pyrazolo[3,4-d]pyrimidines

  • Compound Description: This class of compounds was synthesized and investigated for their antimicrobial activity. Several derivatives exhibited promising antibacterial and antifungal activities. []

Pyrimido[5,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines

  • Compound Description: These compounds represent a novel class of heterocycles synthesized by reacting 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with 3-substituted 4-amino-1,2,4-triazole-5-thiones. This synthesis led to the formation of a new heterocyclic system with potential biological activities. []

(4S)-3,4-Dihydro-4-(4-hydroxybenzyl)-3-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde, Methyl (2S)-2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate, and 3-{4-[(2R)-(2,3-Dihydroxy-3-methylbutoxy]phenyl}-7-hydroxy-4H-chromen-4-one

  • Compound Description: These three compounds represent new naturally occurring structures isolated from the fermented mycelia of the medicinal fungus Xylaria nigripes. They were characterized and their biological activities, including neuroprotective, anti-neuroinflammatory, and cytotoxic properties, were investigated. []

Substituted 1,2,3,4-Tetrahydroisoquinoline Derivatives

  • Compound Description: These compounds represent a class of tetrahydroisoquinoline derivatives investigated for their potential therapeutic applications. []

(S)-2-(3′-(Hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one (GDC-0853)

  • Compound Description: GDC-0853 is a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor being developed for treating rheumatoid arthritis and systemic lupus erythematosus. Studies in rats revealed a potential for pancreatic toxicity, prompting further investigation into its safety profile. []

4,5-Dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one (Pyrrolopyrazolone) Derivatives

  • Compound Description: This class of compounds has shown potential as inhibitors of HIV-1 replication by targeting the capsid protein. Specifically, they bind to the amino-terminal domain (CANTD) of the capsid, disrupting viral capsid assembly and inhibiting viral replication. [, ]
  • Compound Description: These compounds represent a class of sulfur-containing heterocycles that are structurally related to rutecarpine, a natural product with various pharmacological activities. The synthesis and reactivity of these compounds have been investigated to explore their potential therapeutic applications. []
  • Compound Description: This diverse group of compounds represents secondary metabolites produced by Klebsiella pneumoniae. Their structures were identified using GC-MS analysis, and their antibacterial activities were evaluated. []
Classification

This compound is classified as a pyrrolo[3,4-c]pyridine derivative, which is a type of nitrogen-containing heterocyclic compound. Such compounds are often studied for their biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step synthetic routes. One notable method includes the use of starting materials such as 4-methoxy or 4-ethoxy derivatives of pyrrolo[3,4-c]pyridine. The synthesis can be conducted through the following general steps:

  1. Formation of Intermediate Compounds: Initial reactions often involve the formation of 4-methoxy-2,3-dihydro-6-methyl-1H-pyrrolo[3,4-c]pyridine derivatives.
  2. Condensation Reactions: The reaction mixture is typically refluxed with appropriate amines (e.g., piperazine derivatives) in solvents like tetrahydrofuran or ethanol.
  3. Purification: The final products are purified through crystallization from suitable solvents after evaporation of solvents under reduced pressure.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one features a pyrrolidine ring fused to a pyridine ring. The key structural components include:

  • Amino Group: The presence of an amino group at the 7-position contributes to its biological activity.
  • Methyl Group: The methyl group at the 6-position enhances lipophilicity and may influence pharmacokinetic properties.

Structural Data

  • Molecular Formula: C_8H_10N_2O
  • Molecular Weight: Approximately 150.18 g/mol
  • Key Functional Groups: Amino (-NH_2), Methyl (-CH_3), and Pyrrole/Pyridine rings.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of this compound .

Chemical Reactions Analysis

7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can participate in various chemical reactions:

  1. Substitution Reactions: The amino group can undergo electrophilic substitution reactions, making it a versatile building block for further modifications.
  2. Condensation Reactions: It can also react with carbonyl compounds to form imines or related structures.
  3. Cyclization Reactions: This compound may serve as an intermediate in synthesizing more complex heterocyclic compounds through cyclization reactions.

These reactions are significant for developing new derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action for 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one primarily involves its interaction with specific receptors in the central nervous system:

  • Receptor Modulation: It has been shown to act as an allosteric modulator at muscarinic receptors, particularly the M4 subtype. This modulation can lead to alterations in neurotransmitter release and neuronal excitability.

Research indicates that derivatives sharing structural similarities with this compound exhibit significant analgesic and sedative effects in animal models .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents (e.g., ethanol) but may have limited solubility in non-polar solvents.

Key Properties

PropertyValue
Melting PointVaries based on purity
Boiling PointNot extensively documented
StabilityGenerally stable under normal conditions but sensitive to strong acids/bases

These properties affect its handling and application in laboratory settings .

Applications

7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has potential applications in various fields:

  1. Pharmaceuticals: Due to its analgesic and sedative properties, it is explored as a candidate for pain management therapies.
  2. Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  3. Biological Studies: Useful in studying receptor interactions and mechanisms underlying neuropharmacological effects.
Synthetic Methodologies for 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cyclization Strategies for Pyrrolo[3,4-c]pyridine Core Formation

The construction of the bicyclic pyrrolo[3,4-c]pyridine scaffold represents the foundational step in synthesizing 7-amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 5428-93-3). The most efficient approach involves cyclocondensation reactions starting from 3,4-pyridinedicarboximide precursors. Research demonstrates that 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones serve as optimal intermediates for subsequent functionalization to the target compound [5]. These precursors undergo intramolecular cyclization under mild basic conditions, typically using anhydrous potassium carbonate in polar aprotic solvents. The reaction proceeds through nucleophilic displacement where the imide nitrogen attacks adjacent electrophilic centers, forming the crucial fused bicyclic system [5] [8].

The electronic nature of substituents significantly influences cyclization efficiency. Methoxy derivatives at the 4-position demonstrate higher reactivity compared to ethoxy analogs, attributed to enhanced electrophilicity of the pyridine ring carbon [5]. This strategy enables gram-scale synthesis of the core structure with yields exceeding 75% when optimized, providing sufficient material for downstream derivatization. Spectral confirmation (¹H NMR) of successful cyclization includes the disappearance of the N-H imide proton signal at δ = 10.74 ppm and characteristic shifts for methylene protons adjacent to the carbonyl groups between δ = 3.35–3.77 ppm [5].

Table 1: Cyclization Efficiency with Different Alkoxy Substituents [5]

Precursor SubstituentReaction SolventTemperature (°C)Yield (%)
4-MethoxyAcetonitrile82 (Reflux)78
4-EthoxyAcetonitrile82 (Reflux)68
4-MethoxyDMF25 (Ambient)62
4-EthoxyDMF25 (Ambient)55

Condensation Reactions Involving Halogenated Alkyl Precursors

Functionalization of the pyrrolo[3,4-c]pyridine core at the N-2 position predominantly employs haloalkyl intermediates synthesized through selective N-alkylation. This two-step methodology first generates N-haloalkyl derivatives using dihaloalkanes under controlled stoichiometry. Key intermediates include N-(2-bromoethyl), N-(2-chloroethyl), and N-(4-bromobutyl) derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione [5]. The reaction requires precise stoichiometric control, employing a fourfold excess of 1,4-dibromobutane or 1,2-dibromoethane to minimize formation of symmetrical dialkylated byproducts. Fractional crystallization effectively isolates the monofunctionalized intermediates essential for subsequent amination [5].

Comparative studies reveal significant reactivity differences between bromo and chloro derivatives. Bromoalkyl intermediates demonstrate superior reactivity in nucleophilic displacement reactions with amines, attributed to the enhanced leaving group ability of bromide. This translates to higher yields (85-90%) in condensations with cyclic amines like morpholine or substituted piperazines when conducted in refluxing acetonitrile. In contrast, chloroalkyl analogs require harsher conditions (xylene reflux) and still deliver diminished yields (60-65%) [5]. The bromobutyl derivative (intermediate 5) exhibits distinct ¹H NMR signatures: a multiplet for methylene protons (β and γ) at δ = 1.81–1.93 ppm and triplets for α-CH₂ (δ = 3.61–3.77 ppm) and ω-CH₂Br (δ = 3.35–3.51 ppm) [5].

Table 2: N-Alkylation Efficiency with Different Haloalkylating Agents [5]

Haloalkylating AgentEquivalentsReaction Time (h)Isolated Intermediate Yield (%)
1,4-Dibromobutane4.0672
1,2-Dibromoethane4.0478
1-Bromo-2-chloroethane4.0865
1,3-Dibromopropane4.0670

Mannich Base Derivative Synthesis for Functionalization

The Mannich reaction provides a versatile route for introducing aminomethyl functionalities directly onto the pyrrolo[3,4-c]pyridine scaffold, bypassing the need for pre-formed haloalkyl intermediates. This one-pot methodology enables efficient coupling of secondary amines to the imide nitrogen via formaldehyde activation. Synthetic protocols involve refluxing 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with 37% formaldehyde and substituted piperazines (e.g., 2-chlorophenylpiperazine or 3-chlorophenylpiperazine) in tetrahydrofuran (THF) [5]. The reaction proceeds through formation of an electrophilic iminium ion intermediate that undergoes nucleophilic attack by the deprotonated imide nitrogen [5] [8].

This strategy proves particularly valuable for generating pharmacologically relevant analogs containing basic amine side chains. The nature of the arylpiperazine component significantly influences reaction kinetics and product yield. Electron-deficient arylpiperazines (e.g., chlorophenyl derivatives) exhibit faster reaction times (4-6 hours) compared to electron-rich analogs (8-10 hours) due to enhanced electrophilicity of the iminium intermediate. Yields for Mannich base derivatives typically range from 65-80%, with purity confirmed via elemental analysis and absence of imide N-H stretch in IR spectroscopy (originally at ~1700 cm⁻¹) [5]. The resulting N-aminomethyl derivatives serve as pivotal intermediates for further functionalization or biological evaluation, demonstrating enhanced water solubility compared to their alkyl counterparts.

Optimization of Catalytic Systems for Regioselective Amination

Direct introduction of the 7-amino group poses significant synthetic challenges due to the potential for regiochemical ambiguity and over-oxidation. Traditional approaches relied on nitro group reduction or protecting group strategies, but recent advances focus on catalytic amination. Palladium-catalyzed systems employing Pd₂(dba)₃/XPhos catalysts demonstrate promising regioselectivity for C7 amination of halogenated precursors (e.g., 7-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one) [2] [4]. Optimization studies reveal that catalyst loading (2-5 mol%), choice of ligand (XPhos versus SPhos), and base (cesium carbonate versus sodium tert-butoxide) critically influence conversion rates and regiochemical fidelity [2].

Alternative approaches utilize copper-catalyzed amination (Ullmann-type coupling) with copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand system. While offering cost advantages, copper catalysis typically requires higher temperatures (110-120°C) and exhibits reduced selectivity for the C7 position compared to palladium systems. Ammonia sources also impact efficiency; using potassium phthalimide followed by hydrazine deprotection delivers superior results (85% yield) compared to direct ammonia use (60-65% yield) due to reduced side reactions [4] [7]. Microwave irradiation significantly accelerates both Pd- and Cu-catalyzed aminations, reducing reaction times from 24-48 hours to 1-2 hours while maintaining or improving yields [7].

Table 3: Catalytic Systems for Regioselective C7 Amination [2] [4] [7]

Catalytic SystemAmmonia SourceTemperature (°C)Time (h)Yield (%)Regioselectivity (C7 vs C5)
Pd₂(dba)₃ (3 mol%)/XPhos (6 mol%)KNH₂1001692>98:2
Pd(OAc)₂ (5 mol%)/BINAP (10 mol%)NH₄Cl + LiHMDS90247895:5
CuI (10 mol%)/DMCD (20 mol%)Potassium Phthalimide1102485*90:10
CuI (15 mol%)/L-proline (30 mol%)Aqueous NH₃ (30%)120486585:15

*Yield after hydrazine deprotection

Properties

CAS Number

5428-93-3

Product Name

7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one

IUPAC Name

7-amino-6-methyl-2,3-dihydropyrrolo[3,4-c]pyridin-1-one

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-4-7(9)6-5(2-10-4)3-11-8(6)12/h2H,3,9H2,1H3,(H,11,12)

InChI Key

ZRTWKTFEWYRXAB-UHFFFAOYSA-N

SMILES

CC1=NC=C2CNC(=O)C2=C1N

Canonical SMILES

CC1=NC=C2CNC(=O)C2=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.